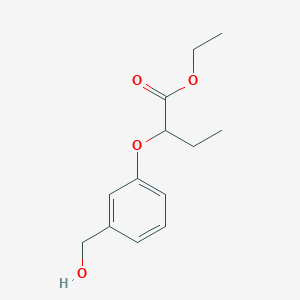
(R)-2-(1-Methylpyrrolidin-3-YL)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methyl-3-pyrrolidinyl)acetic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is known for its versatility and ability to enhance the pharmacokinetic properties of drug molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methyl-3-pyrrolidinyl)acetic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of a suitable precursor with formaldehyde and a base, such as potassium carbonate, in a solvent like toluene . Another approach involves the use of methanesulfonic acid under reflux conditions to form the pyrrolidine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability .
化学反应分析
Types of Reactions
2-(1-Methyl-3-pyrrolidinyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
2-(1-Methyl-3-pyrrolidinyl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of various chemicals and materials.
作用机制
The mechanism of action of 2-(1-Methyl-3-pyrrolidinyl)acetic acid involves its interaction with specific molecular targets. The pyrrolidine ring can enhance the binding affinity of the compound to its target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring.
Proline: An amino acid with a pyrrolidine ring.
Pyrrolizine: A bicyclic compound containing a pyrrolidine ring fused to another ring.
Uniqueness
2-(1-Methyl-3-pyrrolidinyl)acetic acid is unique due to its specific functional groups and the presence of the methyl group on the pyrrolidine ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
属性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC 名称 |
2-[(3R)-1-methylpyrrolidin-3-yl]acetic acid |
InChI |
InChI=1S/C7H13NO2/c1-8-3-2-6(5-8)4-7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m1/s1 |
InChI 键 |
GXZULSXLGWEQFS-ZCFIWIBFSA-N |
手性 SMILES |
CN1CC[C@@H](C1)CC(=O)O |
规范 SMILES |
CN1CCC(C1)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


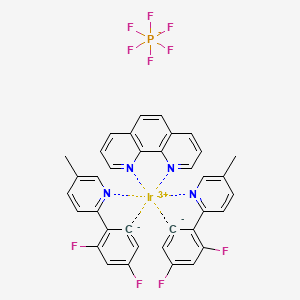
![3,5-Difluoro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B13897989.png)


![9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-7-carbonitrile](/img/structure/B13898006.png)
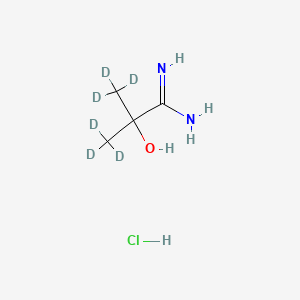
![1-(Benzenesulfonyl)-2-bromo-4-chloro-pyrrolo[3,2-C]pyridine](/img/structure/B13898013.png)

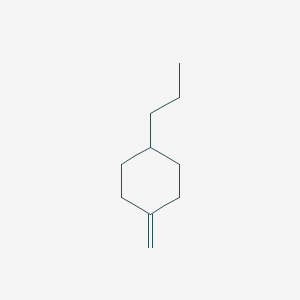
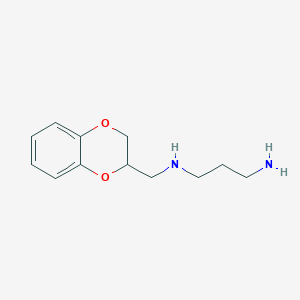
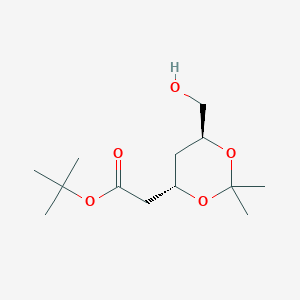

![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)
